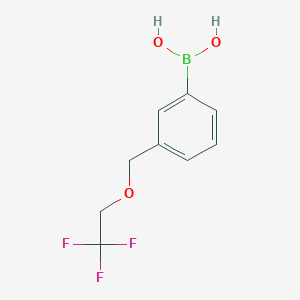

(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-2-1-3-8(4-7)10(14)15/h1-4,14-15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSCGNHIQQEFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid generally follows a sequence of:

- Introduction of the 2,2,2-trifluoroethoxy group onto the aromatic ring,

- Installation of the boronic acid group via lithiation or metal-catalyzed borylation,

- Purification and isolation of the boronic acid derivative.

Key Intermediate Preparation: 2-(2,2,2-Trifluoroethoxy)phenol

According to a patented method for related trifluoroethoxy derivatives, the synthesis begins with the preparation of 2-(2,2,2-trifluoroethoxy)phenol through:

- Alkylation of phenol derivatives with 2,2,2-trifluoroethyl p-toluenesulfonate,

- Demethylation and subsequent reaction with 2-bromoethanol to yield the trifluoroethoxy substituted phenol intermediate.

This intermediate is crucial as it provides the trifluoroethoxy moiety that will be carried forward in the synthesis of the target boronic acid.

Introduction of the Boronic Acid Group

The boronic acid group is typically introduced via:

- Lithiation of the aromatic ring at the desired position (3-position relative to the trifluoroethoxymethyl substituent), followed by quenching with trialkyl borate and acidic workup to yield the boronic acid,

- Alternatively, palladium-catalyzed borylation of aryl halides (such as aryl bromides or iodides) bearing the trifluoroethoxy methyl substituent can be employed. This method often uses bis(pinacolato)diboron as the boron source, with bases like potassium acetate in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred to facilitate nucleophilic substitution and metal-catalyzed borylation reactions.

- Catalysts: Palladium catalysts (e.g., Pd(dppf)Cl2) are commonly used in Suzuki-Miyaura type borylation.

- Temperature: Reaction temperatures typically range from room temperature to 80°C depending on the step and catalyst system.

- Base: Potassium carbonate or potassium acetate are commonly used bases to promote borylation.

Detailed Preparation Procedure (Representative Example)

Alternatively,

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aryl bromide bearing trifluoroethoxymethyl substituent + bis(pinacolato)diboron + Pd catalyst + base + solvent | Palladium-catalyzed borylation to install boronic ester |

| 2 | Hydrolysis of boronic ester to boronic acid | Acidic or basic hydrolysis |

| 3 | Purification | Isolation of target boronic acid |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence and position of trifluoroethoxy and boronic acid groups on the aromatic ring.

- Mass Spectrometry: Confirms molecular weight (~251.97 g/mol).

- X-ray Crystallography: Used to determine the three-dimensional structure and confirm substitution pattern.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylation solvent | Dichloromethane, acetone | Depends on phenol substrate |

| Alkylation base | Potassium carbonate or sodium hydride | Ensures phenol deprotonation |

| Lithiation reagent | n-Butyllithium | Low temperature (-78°C) to control regioselectivity |

| Borylation catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium complexes preferred |

| Boron source | B(OMe)3 or bis(pinacolato)diboron | Trialkyl borate for lithiation; bis(pinacolato)diboron for Pd-catalyzed |

| Reaction temperature | 0°C to 80°C | Step dependent |

| Solvent for borylation | DMF, acetonitrile | Polar aprotic solvents facilitate reaction |

| Purification | Recrystallization, chromatography | High purity (>95%) achievable |

Research Findings and Industrial Relevance

- The patented processes emphasize commercially viable and industrially advantageous routes for trifluoroethoxy phenol intermediates, which are key to synthesizing the target boronic acid.

- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading significantly improves yield and purity.

- The trifluoroethoxy substituent enhances the compound’s chemical stability and reactivity in cross-coupling reactions, making it valuable for pharmaceutical intermediate synthesis.

- Commercial preparations typically achieve purity levels around 95%, sufficient for research and development applications.

Chemical Reactions Analysis

Types of Reactions: (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., ethanol, toluene)

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling reactions

Phenols: from oxidation reactions

Scientific Research Applications

Chemistry: (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds has implications in the development of pharmaceuticals and biologically active molecules. It is used in the synthesis of drug candidates and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Positional Isomers

- (4-(2,2,2-Trifluoroethoxy)phenyl)boronic Acid (CAS: 886536-37-4): This para-substituted isomer (molecular formula: C8H8BF3O3) shares the same -OCH2CF3 group but differs in substituent position.

Substituent Variations

- (3-Trifluoromethoxyphenyl)boronic Acid (CAS: 179113-90-7):

Replacing the trifluoroethoxymethyl group with a trifluoromethoxy (-OCF3) substituent (molecular formula: C7H6BF3O3 ) increases electron-withdrawing effects due to the absence of the methylene spacer. This compound has demonstrated antibacterial activity in studies . - 3-(Trifluoromethyl)phenylboronic Acid (CAS: 1423-26-3):

The -CF3 group (molecular formula: C7H6BF3O2 ) is smaller and more electronegative than -OCH2CF3, leading to higher acidity (lower pKa) and faster reaction kinetics in Suzuki couplings .

Functionalized Derivatives

Physicochemical and Electronic Properties

Acidity (pKa)

The trifluoroethoxymethyl group in the target compound is less electron-withdrawing than -OCF3 or -CF3, resulting in a higher pKa compared to 3-trifluoromethoxyphenylboronic acid. Studies on trifluoromethoxy analogs indicate pKa values ~8.5–9.0, whereas -CF3-substituted boronic acids exhibit pKa ~7.5–8.0 .

Solubility and Stability

- The trifluoroethoxymethyl group enhances lipophilicity compared to -OH or -OCH3 substituents, improving solubility in organic solvents like THF or DMF .

- Stability in aqueous solutions is moderate, with hydrolysis rates slower than electron-deficient analogs like 3-fluorophenylboronic acid .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing -OCH2CF3 group activates the boronic acid for Suzuki-Miyaura reactions. Key comparisons:

- Reaction Efficiency : The target compound exhibits slower coupling kinetics than 3-trifluoromethylphenylboronic acid due to reduced electron-withdrawing effects .

- Steric Effects : The meta-substituted trifluoroethoxymethyl group introduces steric hindrance, lowering yields in couplings with bulky aryl halides compared to para-substituted isomers .

Biological Activity

(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in cancer treatment and antibacterial research.

The primary mechanism of action of this compound involves the formation of reversible covalent bonds with diols and other nucleophiles through its boronic acid moiety. This interaction allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects. The formation of boronate esters is particularly significant in drug design as it enhances the selectivity and potency of boronic acid derivatives against specific targets .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that similar compounds can induce cell cycle arrest and activate apoptotic pathways in cancer cells. For instance, derivatives have demonstrated antiproliferative effects against ovarian cancer cell lines by inducing G2/M phase arrest and activating caspase-3 signaling pathways.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Ovarian Cancer | 50 | Induces G2/M phase arrest |

| Bortezomib | Multiple Myeloma | 7.05 | Proteasome inhibition |

| Other Boronic Derivatives | Various | Varies | Activation of apoptotic pathways |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The unique structure of this compound allows it to bind effectively to these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

Table 2: Antibacterial Activity Against Resistant Strains

| Compound | Target Bacteria | Ki (µM) | Mechanism |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 | Inhibits β-lactamase enzymes |

| Other Boronic Acid Derivatives | Various | Varies | Disruption of biofilm formation |

Case Studies

- Ovarian Cancer Research : A study focused on the effects of a boronic acid derivative similar to this compound showed significant growth inhibition in ovarian cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase.

- β-Lactamase Inhibition : Another investigation demonstrated that a related boronic acid effectively inhibited class C β-lactamases in resistant strains of bacteria. This study highlighted the potential for these compounds to be used in combination with existing antibiotics to combat antibiotic resistance .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

Trifluoroethoxy Group Introduction : Alkylation of a phenol derivative using 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Boronic Acid Installation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at reflux (~80°C) .

Critical factors:

- Atmosphere : Reactions require inert conditions (N₂/Ar) to prevent boronic acid oxidation.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity.

Basic: How does the trifluoroethoxy substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The trifluoroethoxy group enhances:

- Electron-Withdrawing Effects : Stabilizes the boronate intermediate, accelerating transmetallation in Pd-catalyzed reactions .

- Solubility : Improves solubility in polar aprotic solvents (e.g., DMF, THF), enabling homogeneous reaction conditions .

Experimental optimization: - Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

Methodological Answer:

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites for covalent binding. Bond lengths and angles from DFT align with crystallographic data for related boronic acids .

- Molecular Docking : Use AutoDock4 to simulate binding with serine proteases. Parameters:

Advanced: What analytical strategies are recommended for detecting trace impurities (e.g., boronic acid byproducts) in this compound?

Methodological Answer:

- LC-MS/MS :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

- Detection: MRM transitions for boronic acid fragments (e.g., m/z 234 → 155) .

- Validation Parameters :

- LOD: <0.1 ppm (ICH Q3A guidelines).

- Accuracy: 95–105% via spike-recovery studies.

Advanced: How do steric and electronic effects of the trifluoroethoxy group impact enzyme inhibition kinetics?

Methodological Answer:

- Steric Effects : The bulky trifluoroethoxy group may hinder access to shallow enzyme pockets. Compare inhibition constants (Ki) with analogs lacking this group .

- Electronic Effects : Fluorine’s electronegativity increases boronic acid’s Lewis acidity, enhancing tetrahedral boronate complex formation with catalytic serine residues (e.g., in proteases) .

Experimental workflow:

Enzyme Assays : Measure Ki using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases).

ITC : Quantify binding thermodynamics (ΔH, ΔS) to distinguish steric vs. electronic contributions .

Basic: What spectroscopic techniques confirm the compound’s structural identity and purity?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : B–O stretch at ~1340 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹ .

- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 234.05) .

Advanced: How can contradictory data on reaction yields be resolved when scaling up synthesis?

Methodological Answer:

Common contradictions arise from:

- Oxygen Sensitivity : At scale, incomplete degassing reduces boronic acid yield. Implement Schlenk line techniques .

- Heat Transfer : Poor mixing in large batches leads to hotspots. Use flow chemistry (e.g., microreactors) for uniform heating .

Troubleshooting protocol:

Monitor reaction intermediates via in-situ IR.

Optimize catalyst loading (0.5–2 mol% Pd) to balance cost and efficiency .

Advanced: What comparative studies differentiate this compound from fluorinated phenylboronic acid analogs?

Methodological Answer:

Experimental validation: Parallel screening in cross-coupling and biochemical assays .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Storage : Desiccated at –20°C under argon to prevent boronic acid degradation .

- PPE : Nitrile gloves, safety goggles, and fume hood use during weighing.

- Spill Management : Neutralize with damp sand; avoid aqueous solutions (risk of exothermic hydrolysis) .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) aid in studying this compound’s metabolic fate?

Methodological Answer:

- ¹⁰B NMR : Track boron localization in cellular uptake studies (e.g., cancer cells).

- Isotope Ratio MS : Differentiate endogenous vs. administered boron in pharmacokinetic assays .

Protocol:

Synthesize ¹⁰B-enriched analog via Miyaura borylation with ¹⁰B₂pin₂.

Administer to model organisms; harvest tissues for ICP-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.